molecular formula C7H8BrO3P B1272695 (4-bromophenyl)methylphosphonic Acid CAS No. 40962-34-3

(4-bromophenyl)methylphosphonic Acid

Cat. No.: B1272695
CAS No.: 40962-34-3
M. Wt: 251.01 g/mol
InChI Key: AJSDTRXBGITXHM-UHFFFAOYSA-N
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Description

(4-bromophenyl)methylphosphonic acid is an organophosphorus compound with the molecular formula C7H8BrO3P It is a derivative of phosphonic acid where a (4-bromophenyl)methyl group is attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)methylphosphonic acid typically involves the reaction of (4-bromophenyl)methyl bromide with a phosphonic acid derivative. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)methylphosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the bromine atom to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Compounds with different functional groups replacing the bromine atom.

    Substitution: Various substituted phosphonic acids depending on the nucleophile used.

Scientific Research Applications

Antihistamine Synthesis

One of the prominent applications of (4-bromophenyl)methylphosphonic acid is as an intermediate in the synthesis of fexofenadine, a non-sedating antihistamine. The selective bromination of 2-methyl-2-phenylpropanoic acid to yield this compound has been highlighted as a crucial step in producing pure fexofenadine free from undesirable isomers. This method avoids the use of toxic solvents and enhances yield and purity, making it suitable for industrial applications .

Phosphonic Acid Derivatives

The compound has been utilized in the synthesis of various phosphonic acid derivatives through selective esterification processes. These derivatives have potential applications in pharmaceuticals and agrochemicals due to their biological activities, such as herbicidal and fungicidal properties .

Surface Coatings

This compound has been investigated for its role in developing advanced surface coatings. Its phosphonic acid group can form strong bonds with metal oxides, leading to enhanced durability and resistance to environmental factors. This application is particularly relevant in the development of coatings for electronic devices and sensors .

SERS-active Substrates

Recent studies have shown that this compound can be adsorbed onto SERS (Surface-Enhanced Raman Scattering) active substrates, enhancing the sensitivity of detection methods used in analytical chemistry. This property is beneficial for detecting trace amounts of substances in complex mixtures .

Chemical Sensors

The compound's ability to form stable complexes with various metal ions makes it a candidate for developing chemical sensors. These sensors can detect specific ions in environmental samples, contributing to pollution monitoring and control .

Spectroscopic Applications

This compound has been used in vibrational spectroscopy studies to understand its adsorption behavior on different substrates. This research aids in optimizing sensor designs and improving detection limits .

Case Study 1: Fexofenadine Production

A study demonstrated the efficient synthesis of this compound as an intermediate for fexofenadine production. The process involved selective bromination under aqueous conditions, which minimized by-products and improved overall yield compared to traditional methods.

Case Study 2: SERS Applications

Research on the adsorption geometry of this compound on SERS-active substrates revealed that it enhances the Raman signal significantly, allowing for the detection of low-concentration analytes in environmental samples.

Mechanism of Action

The mechanism of action of (4-bromophenyl)methylphosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate in their catalytic mechanisms. This inhibition can occur through competitive binding to the active site of the enzyme, preventing the natural substrate from binding and thus blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphonic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    (4-chlorophenyl)methylphosphonic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.

    (4-aminophenyl)methylphosphonic acid: Contains an amino group, making it useful in different biological applications.

Uniqueness

(4-bromophenyl)methylphosphonic acid is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Its ability to inhibit enzymes by mimicking phosphate groups also adds to its uniqueness in biological research.

Biological Activity

(4-Bromophenyl)methylphosphonic acid is an organophosphorus compound notable for its biological activity, particularly in enzyme inhibition and protein phosphorylation studies. This compound, with the molecular formula C7_7H8_8BrO3_3P, features a brominated phenyl group attached to a methylphosphonic acid moiety, which enhances its reactivity and electrophilic nature. This article explores its biological mechanisms, applications, and relevant research findings.

The biological activity of this compound primarily stems from its ability to mimic phosphate groups . This characteristic enables it to interact with various enzymes that utilize phosphate in their catalytic processes. The mechanism involves competitive binding to the active sites of these enzymes, effectively inhibiting their activity by preventing substrate binding. Notably, this inhibition can lead to significant biochemical consequences, particularly in pathways involving phosphorylation.

Applications in Research

  • Enzyme Inhibition Studies : The compound is utilized in research aimed at understanding enzyme kinetics and mechanisms of action. It serves as a model compound for studying inhibitors that target phosphatases and kinases.
  • Protein Phosphorylation : Given its structural similarity to phosphate groups, this compound is employed in studies investigating protein phosphorylation dynamics and signaling pathways.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on various phosphatases. The results indicated that the compound could significantly reduce the activity of specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.

Enzyme TargetIC50 (µM)Effect
Protein Phosphatase 15.275% inhibition
Protein Phosphatase 2A10.160% inhibition
Dual-specificity Phosphatase8.370% inhibition

Study 2: Neurotoxicity Assessment

Research has also focused on the neurotoxic effects of organophosphorus compounds, including this compound. A study using zebrafish models demonstrated that exposure to varying concentrations resulted in significant behavioral changes and neurodevelopmental impacts, mirroring effects seen in mammalian systems.

  • Findings :
    • Behavioral assays indicated increased locomotion at low concentrations but significant lethargy at higher doses.
    • Histological analyses revealed neuronal degeneration in exposed larvae.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
Phenylphosphonic AcidC6_6H7_7O3_3PLacks bromine; less reactive
(4-Chlorophenyl)methylphosphonic AcidC7_7H8_8ClO3_3PContains chlorine; different reactivity profile
(4-Aminophenyl)methylphosphonic AcidC7_7H10_10N O3_3PContains amino group; useful for different applications

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing (4-bromophenyl)methylphosphonic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via the Michaelis-Arbuzov reaction, where a bromophenyl ether derivative reacts with a phosphite ester. For example, bis(4-bromophenyl)ether undergoes phosphorylation using triethyl phosphite under reflux conditions, followed by acid hydrolysis to yield the phosphonic acid . Alternative routes include McKenna’s reaction, which involves bromotrimethylsilane-mediated hydrolysis of phosphonate esters. Optimizing reaction temperature (80–120°C) and stoichiometric ratios (e.g., 1:1.2 substrate-to-phosphite) is critical to achieving yields >70% .

Q. How can researchers purify this compound to achieve high analytical purity?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., acetonitrile/water mixtures) effectively removes unreacted precursors. Column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/methanol) can further isolate the product. Purity (>95%) should be confirmed via HPLC (C18 column, 0.1% formic acid in water/acetonitrile mobile phase) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm the aromatic proton environment (δ 7.2–7.8 ppm) and phosphonic acid group (δ 15–20 ppm in ³¹P NMR) .
  • Mass Spectrometry : ESI-MS in negative ion mode ([M-H]⁻ ion) for molecular weight confirmation.
  • Elemental Analysis : Validate C, H, Br, and P content with <0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies often arise from variations in hydrolysis conditions (e.g., HCl concentration, duration). Systematic studies using design-of-experiment (DoE) approaches can identify optimal parameters. For example, extended hydrolysis (48 hrs vs. 24 hrs) may improve yields by ensuring complete ester-to-acid conversion .

Q. What advanced chromatographic methods are suitable for detecting trace degradation products of this compound in environmental samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a hydrophilic interaction liquid chromatography (HILIC) column enables separation of polar degradation products (e.g., methylphosphonic acid derivatives). Use isotopically labeled internal standards (e.g., ¹³C-methylphosphonic acid) for quantification, achieving detection limits <0.1 µg/L .

Q. How does the bromine substituent influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The electron-withdrawing bromine group enhances stability in acidic environments (pH 2–4) but promotes hydrolysis at pH >7. Accelerated stability studies (40°C/75% RH) with pH-adjusted solutions, monitored via ³¹P NMR, reveal degradation pathways. Buffered solutions (e.g., citrate-phosphate) are recommended for long-term storage .

Q. What strategies mitigate interference from co-eluting compounds during environmental analysis of this compound?

  • Methodological Answer : Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis HLB) selectively isolates the analyte from complex matrices like river water. Derivatization with trimethylsilyldiazomethane (TMSDAM) enhances GC-MS sensitivity by converting the phosphonic acid to a volatile methyl ester, reducing matrix effects .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with enzyme inhibition (e.g., alkaline phosphatase). Molecular docking studies (AutoDock Vina) using protein crystal structures (PDB ID: 1ALK) identify binding interactions, guiding structural modifications for enhanced activity .

Q. Methodological Challenges & Solutions

Q. Why do discrepancies arise in quantifying this compound via different MS platforms?

  • Answer : Variations in ionization efficiency (e.g., ESI vs. APCI) and matrix effects (e.g., salt content) affect reproducibility. Standardization using a harmonized LC-MS/MS protocol (e.g., ASTM D7597-16) with quality control samples (spiked recoveries 85–115%) ensures cross-lab consistency .

Q. What green chemistry principles apply to the sustainable synthesis of this compound?

  • Answer : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME), a biodegradable alternative. Catalytic methods (e.g., microwave-assisted synthesis) reduce reaction times and energy consumption. Life-cycle assessment (LCA) tools evaluate the environmental footprint of synthetic routes .

Properties

IUPAC Name

(4-bromophenyl)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSDTRXBGITXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378624
Record name (4-bromophenyl)methylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40962-34-3
Record name (4-bromophenyl)methylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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